molecular formula C10H8FNO3 B13721828 1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B13721828
M. Wt: 209.17 g/mol
InChI Key: JFWKCXXDJAYXRU-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with an ethyl group at the 1-position and a fluorine atom at the 5-position. The compound’s molecular formula is C10H8FNO3, and it has a molecular weight of 209.17 g/mol .

Preparation Methods

The synthesis of 1-ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-fluoroisatoic anhydride with ethylamine in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

1-ethyl-5-fluoro-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H8FNO3/c1-2-12-7-5-3-4-6(11)8(7)9(13)15-10(12)14/h3-5H,2H2,1H3

InChI Key

JFWKCXXDJAYXRU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC=C2)F)C(=O)OC1=O

Origin of Product

United States

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